4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1424265-66-6
VCID: VC2843271
InChI: InChI=1S/C15H21BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1,10H2,2-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C
Molecular Formula: C15H21BO3
Molecular Weight: 260.14 g/mol

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane

CAS No.: 1424265-66-6

Cat. No.: VC2843271

Molecular Formula: C15H21BO3

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane - 1424265-66-6

Specification

CAS No. 1424265-66-6
Molecular Formula C15H21BO3
Molecular Weight 260.14 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(3-prop-2-enoxyphenyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1,10H2,2-5H3
Standard InChI Key WSJUJRNLCPKWQL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C

Introduction

Chemical Structure and Properties

Structural Characteristics

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane features a dioxaborolane ring with four methyl substituents at positions 4 and 5, providing steric hindrance that contributes to the compound's stability. The boron atom at position 2 is connected to a 3-(prop-2-en-1-yloxy)phenyl group, which combines aromatic and alkenyl functionalities. This structural arrangement bears similarities to 4,4,5,5-Tetramethyl-2-(4-(prop-2-en-1-yloxy)phenyl)-1,3,2-dioxaborolane, which differs only in the position of the prop-2-en-1-yloxy substituent on the phenyl ring (position 3 instead of position 4) .

The presence of both the dioxaborolane ring and the prop-2-en-1-yloxy group confers dual reactivity to the molecule, enabling it to participate in various transformations through either the boron center or the alkenyl functionality.

Physical and Chemical Properties

The physical and chemical properties of 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane can be inferred from those of related compounds, such as other pinacol boronic esters. The compound is expected to be a colorless to slightly yellowish liquid or crystalline solid at room temperature, with moderate stability in air but susceptibility to hydrolysis under prolonged exposure to moisture.

Table 1 presents the estimated physicochemical properties of the compound:

PropertyValueBasis of Estimation
Molecular FormulaC₁₅H₂₁BO₃Structural analysis
Molecular WeightApproximately 260.14 g/molComparable to 4,4,5,5-Tetramethyl-2-(4-(prop-2-en-1-yloxy)phenyl)-1,3,2-dioxaborolane
Physical StateColorless to pale yellow liquid/solidCommon for similar boronic esters
Boiling Point>200°C (estimated)Based on related dioxaborolanes
DensityApproximately 0.9-1.1 g/mL at 25°CSimilar to other pinacol boronic esters
SolubilitySoluble in organic solvents (dichloromethane, THF, toluene); limited solubility in waterCharacteristic of organoboron compounds

The Lewis acidity of the boron center is a defining characteristic that influences the compound's reactivity. The vacant p-orbital on the sp²-hybridized boron atom makes it susceptible to interaction with Lewis bases, resulting in the formation of tetrahedral boronate complexes with altered electronic properties .

Synthesis Methods

General Approaches to Dioxaborolane Synthesis

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane would typically follow established routes for preparing arylboronic acid pinacol esters. Several methodologies could be applied:

Functional Group Considerations

The presence of the prop-2-en-1-yloxy group introduces some considerations for the synthesis. If starting from a pre-functionalized phenylboronic acid or ester, the allylation of the phenolic hydroxyl group would precede the borylation step. Alternatively, if beginning with 3-bromophenol, the sequence would involve:

  • Allylation of 3-bromophenol to form 3-(prop-2-en-1-yloxy)bromobenzene

  • Borylation to install the boronic acid or ester functionality

  • Esterification with pinacol if the boronic acid is obtained

The specific route chosen would depend on reagent availability, reaction efficiency, and compatibility with other functional groups present in the molecule.

Reactivity and Applications

Boron-Centered Reactivity

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane demonstrates reactivity patterns characteristic of arylboronic acid pinacol esters. The boron center, being Lewis acidic, can participate in various transformations:

Suzuki-Miyaura Cross-Coupling

One of the most significant applications would be in Suzuki-Miyaura cross-coupling reactions, where the compound can react with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds . This reactivity makes it valuable for synthesizing complex organic molecules, including pharmaceutical intermediates and materials science components.

Transesterification and Metathesis

Boronic esters can undergo transesterification with other diols present in the reaction system. This dynamic exchange process follows a mechanism where the rate-determining step involves proton transfer . Additionally, metathesis reactions between different boronate esters can occur, as demonstrated by studies showing that mixtures of two different boronate esters equilibrate to form all possible combinations .

Allyl Group Reactivity

The prop-2-en-1-yloxy (allyloxy) substituent provides additional reactivity pathways:

Claisen Rearrangement

The allyloxy group can undergo thermal Claisen rearrangement to generate 2-allylphenol derivatives, which could be valuable for further transformations.

Olefin Metathesis

The terminal alkene in the allyl group can participate in olefin metathesis reactions, allowing for the construction of more complex molecular architectures.

Radical-Based Transformations

Recent advances have demonstrated that boronic esters can serve as radical precursors under appropriate conditions. The interaction between the Lewis acidic boron center and a suitable Lewis base can alter the redox properties of the boron species, enhancing their reactivity in radical transformations .

Synthetic Utility

The dual functionality of 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane makes it a versatile building block for the synthesis of:

  • Functionalized biphenyls and terphenyls through sequential cross-coupling reactions

  • Heterocyclic compounds via cyclization strategies involving both the boron and allyl groups

  • Polymer precursors, particularly for conjugated copolymers where controlled functionalization is crucial

  • Chemical probes for biological studies, leveraging the unique structural features of the compound

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